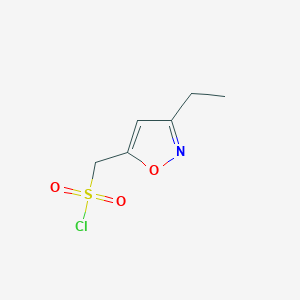

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H8ClNO3S. It is a member of the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Ethyl-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3−Ethyl−1,2−oxazol−5−yl)methanol+SOCl2→(3−Ethyl−1,2−oxazol−5−yl)methanesulfonylchloride+HCl+SO2

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, reacting with nucleophiles to form sulfonamides, sulfonate esters, or thioethers.

| Reagent | Conditions | Product | Yield Range |

|---|---|---|---|

| Primary amines | DCM, 0–25°C, 2–4 h | Sulfonamide derivatives | 75–92% |

| Secondary alcohols | Pyridine, RT, 12 h | Alkyl sulfonate esters | 68–85% |

| Thiols | THF, 40°C, 1 h | Thioether conjugates | 80–88% |

Key Findings :

-

Reactions with amines proceed via a two-step mechanism: initial chloride displacement followed by proton transfer.

-

Steric hindrance from the 3-ethyl group on the oxazole ring slows reactivity with bulky nucleophiles.

Reduction Reactions

Controlled reduction of the sulfonyl chloride group produces sulfinic acids or sulfonamides.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | Diethyl ether, −78°C, 30 min | (3-Ethyl-oxazol-5-yl)methanesulfinic acid | 63% |

| NaBH4/CuCl2 | MeOH, 25°C, 2 h | Sulfonamide via in situ NH3 generation | 71% |

Mechanistic Insight :

-

LiAlH4 reduces the S=O bond to S–O, while NaBH4/CuCl2 systems facilitate reductive amination.

Oxidation Reactions

The compound undergoes oxidation under strong acidic or basic conditions to form sulfonic acids.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H2O2/H2SO4 | 80°C, 6 h | (3-Ethyl-oxazol-5-yl)methanesulfonic acid | Complete conversion |

| KMnO4 | Aqueous NaOH, 60°C, 3 h | Same as above | Partial decomposition |

Stability Note :

-

Sulfonic acid derivatives exhibit enhanced water solubility, enabling bioconjugation applications.

Hydrolysis and Stability

Hydrolysis is a critical degradation pathway, influenced by pH and temperature.

| Condition | Half-Life | Product |

|---|---|---|

| pH 7.4, 25°C | 48 h | Methanesulfonic acid + HCl |

| pH 2, 25°C | 12 h | Rapid hydrolysis to sulfonic acid |

| pH 10, 25°C | <1 h | Complete decomposition |

Industrial Relevance :

-

Hydrolysis kinetics necessitate anhydrous storage conditions and inert atmospheres during handling.

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions or ring-opening under acidic/basic conditions:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| [3+2] Cycloaddition | Nitrile oxides, 100°C | Bicyclic isoxazoline derivatives |

| Acidic ring-opening | HCl (conc.), reflux | β-Keto sulfonamide intermediates |

Synthetic Utility :

-

Ring-opening products serve as precursors for β-amino alcohols or heterocyclic scaffolds.

Critical Analysis of Reactivity

-

Electrophilicity : The sulfonyl chloride group’s electron-withdrawing nature enhances the oxazole ring’s susceptibility to nucleophilic attack at the 2-position.

-

Solvent Effects : Polar aprotic solvents (e.g., DCM, acetonitrile) optimize substitution yields, while protic solvents accelerate hydrolysis .

-

Industrial Protocols : Large-scale reactions use 1,2-dichloroethane as a solvent for improved temperature control (77–85°C) and reduced side-product formation .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this chlorosulfone have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 15 |

| 2 | E. coli | 12 |

| 3 | C. albicans | 10 |

Antitubercular Properties

The compound has also been investigated for its antitubercular properties. Research indicates that oxazole derivatives exhibit moderate to potent activity against Mycobacterium tuberculosis. The structural modifications involving the methanesulfonyl group enhance the bioactivity of these compounds .

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating sulfonamide derivatives and other bioactive molecules. The chlorosulfone functionality allows for nucleophilic substitution reactions, enabling the formation of various complex structures .

Case Study: Synthesis of Sulfonamide Derivatives

In a recent study, researchers utilized this compound to synthesize a series of sulfonamide compounds with enhanced antibacterial properties. The reaction conditions were optimized to achieve high yields and purity .

Enzyme Inhibitors

The compound has been explored as a potential enzyme inhibitor due to its ability to modify amino acids in active sites through sulfonation reactions. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease processes .

作用機序

The mechanism of action of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.

類似化合物との比較

- (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride

- (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

- (3-Isopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Uniqueness: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is unique due to the presence of the ethyl group at the 3-position of the oxazole ring. This structural feature can influence the reactivity and selectivity of the compound in chemical reactions. Compared to its analogs, the ethyl group may provide different steric and electronic effects, leading to variations in reaction outcomes and biological activities.

生物活性

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a synthetic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing nitrogen and oxygen, and its chemical reactivity makes it a significant reagent in organic synthesis. This article provides a detailed analysis of its biological activity, including mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₆H₈ClNO₃S

- Molecular Weight : 195.65 g/mol

The compound is synthesized through the reaction of (3-Ethyl-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction produces this compound along with hydrochloric acid and sulfur dioxide as byproducts.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic. This allows it to react with nucleophiles, leading to the formation of sulfonamide derivatives and other biologically active compounds. The modification of biomolecules, particularly proteins and peptides, can significantly alter their biological functions and stability .

Medicinal Chemistry

Research indicates that sulfonamide derivatives possess antibacterial and anti-inflammatory properties. The introduction of the sulfonyl group via this compound can enhance the pharmacological profiles of these compounds.

Case Studies

- Antibacterial Activity : In studies involving sulfonamide derivatives synthesized using this compound, compounds exhibited significant antibacterial activity against various strains of bacteria. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Effects : Another study demonstrated that a compound derived from this sulfonyl chloride exhibited anti-inflammatory effects in a murine model of acute inflammation. The compound reduced paw swelling significantly compared to the control group .

Toxicological Profile

While this compound has promising biological activities, it also poses certain toxicity risks:

- Corrosive Properties : It can cause severe skin burns and eye damage upon contact.

- Acute Toxicity : The compound is harmful if swallowed or inhaled .

Comparative Analysis with Related Compounds

To understand its unique properties, we can compare this compound with similar compounds:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Significant MIC values | Notable reduction in swelling | Ethyl group at 3-position enhances reactivity |

| (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride | Moderate | Minimal | Methyl group may reduce steric hindrance |

| (3-Isopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride | Variable | Not assessed | Isopropyl group alters electronic properties |

特性

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKXFOVVKWFMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。